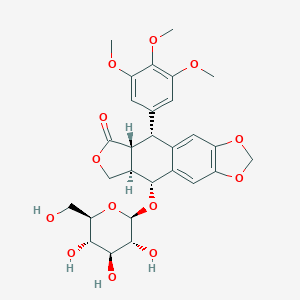

Podofilotoxina 4-O-glucósido

Descripción general

Descripción

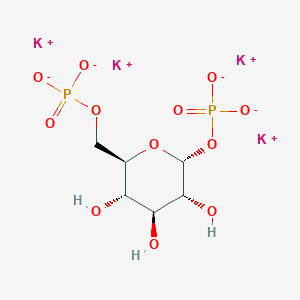

El glucósido de podofilotoxina es un compuesto natural derivado de la planta podófilo. Es un tipo de lignano de ariltetralina y es conocido por sus significativas propiedades farmacológicas, especialmente su actividad anticancerígena . El glucósido de podofilotoxina es un derivado glucósido de la podofilotoxina, lo que significa que tiene una molécula de glucosa unida a la estructura de la podofilotoxina. Esta modificación puede influir en su biodisponibilidad y farmacocinética.

Aplicaciones Científicas De Investigación

El glucósido de podofilotoxina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como material de partida para la síntesis de diversos derivados con posibles actividades farmacológicas.

Biología: Los estudios han demostrado su capacidad para inhibir la división celular, lo que lo convierte en una herramienta valiosa en la investigación de biología celular.

Medicina: El glucósido de podofilotoxina y sus derivados se están investigando por sus propiedades anticancerígenas.

Industria: Se utiliza en la producción de fármacos anticancerígenos como etopósido y tenipósido.

Mecanismo De Acción

El glucósido de podofilotoxina ejerce sus efectos principalmente al dirigirse a la tubulina y la topoisomerasa II. Se une a la tubulina, inhibiendo su polimerización en microtúbulos, lo que lleva al arresto del ciclo celular en la fase G2 / M. Además, inhibe la topoisomerasa II, una enzima crucial para la replicación y transcripción del ADN, lo que lleva al daño del ADN y la apoptosis . Las vías moleculares involucradas incluyen la activación de p53 y la inhibición de PLK1 y CDK1 .

Análisis Bioquímico

Biochemical Properties

Podophyllotoxin 4-O-glucoside, like its parent compound Podophyllotoxin, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Podophyllotoxin 4-O-glucoside has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the migration and invasion of triple-negative breast cancer cells, affect the cell cycle, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of Podophyllotoxin 4-O-glucoside is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to target tubulin and topoisomerase II, leading to cell cycle arrest and DNA/RNA breaks .

Temporal Effects in Laboratory Settings

The effects of Podophyllotoxin 4-O-glucoside change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Podophyllotoxin 4-O-glucoside vary with different dosages in animal models .

Metabolic Pathways

Podophyllotoxin 4-O-glucoside is involved in several metabolic pathways . It interacts with various enzymes and cofactors .

Transport and Distribution

Podophyllotoxin 4-O-glucoside is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

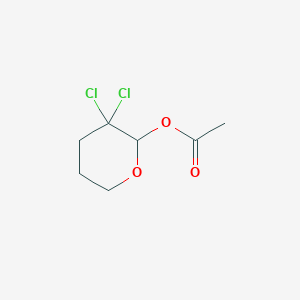

La síntesis de glucósido de podofilotoxina típicamente implica la glicosilación de la podofilotoxina. Un método común es el uso de donantes de glicósidos como tricloroacetimidatos o tioglicósidos en presencia de un catalizador ácido de Lewis como el éterato de trifluoruro de boro . La reacción generalmente se lleva a cabo en un solvente anhidro como el diclorometano a bajas temperaturas para evitar la descomposición de los reactivos.

Métodos de producción industrial

La producción industrial de glucósido de podofilotoxina implica la extracción de podofilotoxina de los rizomas de las especies de Podophyllum, seguida de la glicosilación. El proceso de extracción incluye el secado y la molienda del material vegetal, seguido de la extracción con solventes utilizando etanol o metanol. El extracto crudo se purifica luego utilizando técnicas cromatográficas. El paso de glicosilación es similar a la ruta sintética descrita anteriormente, pero se escala para la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

El glucósido de podofilotoxina puede experimentar varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: La reducción puede llevar a la formación de dihidropodofilotoxina glucósido.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en la porción de glucosa.

Reactivos y condiciones comunes

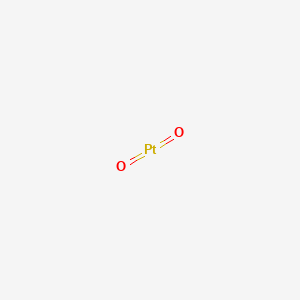

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Dihidropodofilotoxina glucósido.

Sustitución: Derivados halogenados o nitrados de glucósido de podofilotoxina.

Comparación Con Compuestos Similares

El glucósido de podofilotoxina es único debido a su porción de glucósido, que puede mejorar su solubilidad y biodisponibilidad en comparación con la podofilotoxina. Compuestos similares incluyen:

Etopósido: Un derivado semisintético de la podofilotoxina que se utiliza como agente quimioterapéutico.

Teniposido: Otro derivado semisintético con usos similares.

Glicósidos de 4β-triazol-podofilotoxina: Estos derivados han demostrado una buena actividad anticancerígena y se están estudiando por sus posibles aplicaciones terapéuticas.

El glucósido de podofilotoxina destaca por su estructura única y el potencial de modificación para mejorar sus propiedades farmacológicas.

Propiedades

IUPAC Name |

5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJTGLCCSFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936999 | |

| Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16481-54-2 | |

| Record name | Podophyllotoxin glucoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)